

5-Deazaisofolic Acid: A Comparative Analysis of Folate Receptor Cross-Reactivity

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Compound of Interest

Compound Name: 5-Deazaisofolic acid

Cat. No.: B1664649

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **5-Deazaisofolic acid** and its cross-reactivity with key folate transport systems: Folate Receptor alpha (FR α), Folate Receptor beta (FR β), and the Proton-Coupled Folate Transporter (PCFT). Its performance is contrasted with the natural ligand, folic acid, and the established chemotherapeutic agent, pemetrexed. This document synthesizes available experimental data to guide research and development in folate-targeted therapies.

Executive Summary

5-Deazaisofolic acid is a synthetic analog of folic acid. While its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, has shown some activity against cancer cell lines, the oxidized form is generally considered a poor inhibitor of tumor cell growth[1]. A critical gap in the current body of research is the lack of quantitative data on the binding affinity of **5-Deazaisofolic acid** for Folate Receptor alpha (FR α), Folate Receptor beta (FR β), and the Proton-Coupled Folate Transporter (PCFT). This guide presents the available data for folic acid and pemetrexed to provide a baseline for comparison, should data for **5-Deazaisofolic acid** become available.

Comparative Binding Affinities

The following table summarizes the known binding affinities (IC₅₀/K_d/K_i) of folic acid and pemetrexed for FR α , FR β , and PCFT. IC₅₀ values from cellular uptake inhibition assays are used as a proxy for binding affinity where direct binding data is unavailable.

Compound	Folate Receptor α (FR α)	Folate Receptor β (FR β)	Proton-Coupled Folate Transporter (PCFT)
5-Deazaisofolic acid	Data not available	Data not available	Data not available
Folic Acid	High Affinity (Kd ~0.19 nM)[2]	High Affinity (similar to FR α)[3]	High Affinity (Km ~1-3 μ M)[4]
Pemetrexed	Moderate Affinity	Moderate Affinity	High Affinity (Km ~0.2-0.8 μ M)[5]

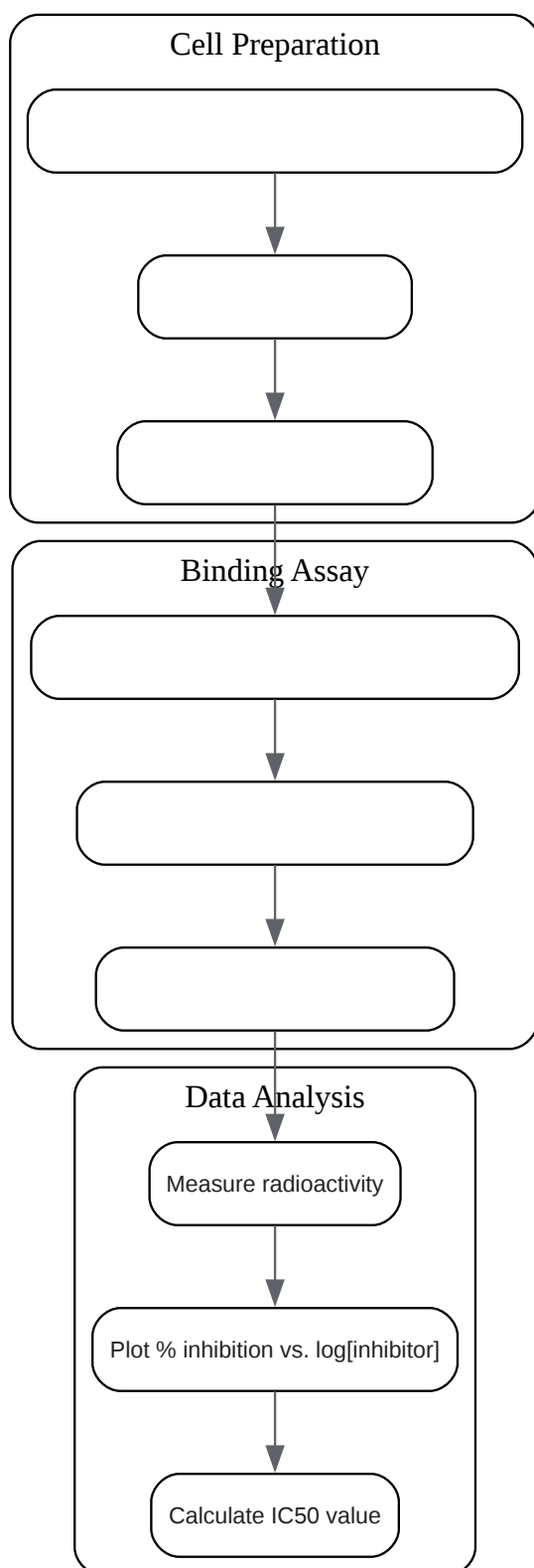
Note: The affinity of folic acid for FR α and FR β is significantly higher than for PCFT. Pemetrexed, conversely, demonstrates a notably high affinity for PCFT, which is a key mechanism for its entry into tumor cells. The lack of data for **5-Deazaisofolic acid** prevents a direct comparison of its receptor selectivity.

Experimental Protocols

The determination of binding affinities for folate receptors and transporters is crucial for the development of targeted therapies. The following are detailed methodologies for key experimental assays used to generate the comparative data.

Folate Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to displace radiolabeled folic acid from folate receptors.



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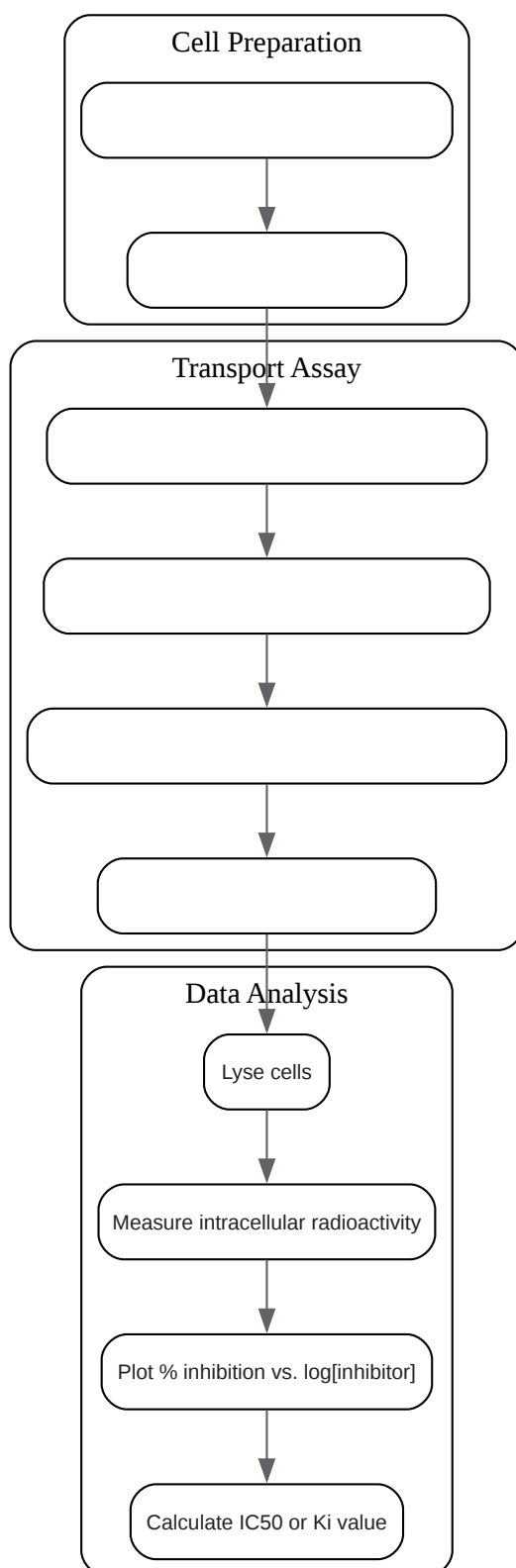
Fig 1. Workflow for a competitive folate receptor binding assay.

Protocol Steps:

- Cell Culture: Cells overexpressing the folate receptor of interest (e.g., KB cells for FR α) are cultured to confluency.
- Preparation: Cells are harvested, washed with a cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
- Competition: A constant concentration of radiolabeled folic acid (e.g., [3 H]folic acid) is added to the cell suspension along with a range of concentrations of the unlabeled competitor compound (e.g., **5-Deazaisofolic acid**, folic acid, or pemetrexed).
- Incubation: The mixture is incubated at 4°C for a sufficient time to allow binding to reach equilibrium.
- Separation: Unbound radioligand is separated from the cells by centrifugation or filtration.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

PCFT Transport Inhibition Assay

This assay measures the ability of a test compound to inhibit the transport of a radiolabeled substrate by the Proton-Coupled Folate Transporter.



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Fig 2. Workflow for a PCFT transport inhibition assay.

Protocol Steps:

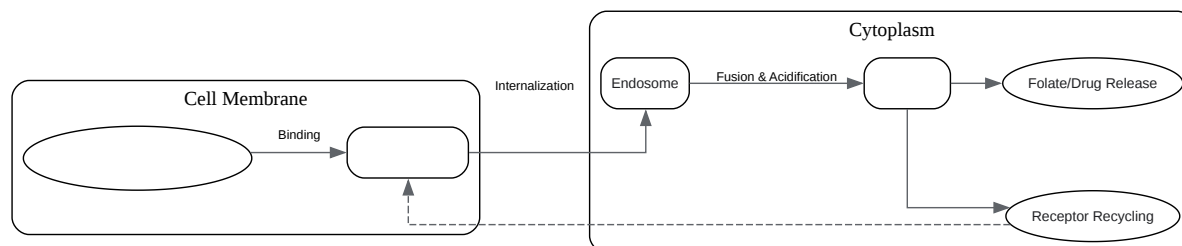
- **Cell Culture:** Cells engineered to express PCFT are cultured in appropriate media.
- **Plating:** Cells are seeded into multi-well plates and allowed to attach.
- **Assay Initiation:** The cell monolayer is washed and pre-incubated with a transport buffer at an acidic pH (typically pH 5.5) to activate PCFT.
- **Inhibition:** A radiolabeled PCFT substrate (e.g., [^3H]pemetrexed or [^3H]folic acid) is added to the cells along with a range of concentrations of the test compound.
- **Incubation:** The cells are incubated for a short period at 37°C to allow for substrate transport.
- **Termination:** The transport is stopped by rapidly washing the cells with ice-cold buffer.
- **Quantification:** The cells are lysed, and the intracellular radioactivity is measured.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the substrate transport (IC₅₀) is determined.

Signaling and Transport Pathways

Understanding the mechanisms of folate uptake is essential for designing effective targeted therapies.

Folate Receptor-Mediated Endocytosis

Folate receptors internalize their ligands through a process of endocytosis, delivering the folate or folate-conjugated drug into the cell.



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Fig 3. Signaling pathway of folate receptor-mediated endocytosis.

This pathway involves the binding of the folate conjugate to the receptor, followed by internalization into an endosome. The acidic environment of the endosome facilitates the release of the ligand, which can then exert its biological effect. The receptor is typically recycled back to the cell surface.

Conclusion

The available data indicate that folic acid has a high affinity for both FR α and FR β , while pemetrexed shows a strong affinity for PCFT. This differential selectivity has significant implications for drug design and targeting. A comprehensive understanding of the cross-reactivity of **5-Deazaisofolic acid** with these transporters is currently hindered by a lack of published binding data. Further research is imperative to characterize the interaction of this and other novel folate analogs with FR α , FR β , and PCFT to enable the rational design of next-generation targeted therapies.

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